16-Bromohexadecanal is an organic compound that belongs to the class of fatty aldehydes, characterized by a long hydrocarbon chain with a bromine substituent. It is derived from 16-bromohexadecanoic acid, which serves as a precursor in various synthetic applications. This compound has garnered attention due to its potential biological activities and utility in organic synthesis.
The synthesis of 16-bromohexadecanal typically involves the reduction of 16-bromohexadecanoic acid. One common method includes the use of borane (BH₃) in tetrahydrofuran (THF) as a reducing agent.
This method provides high yields, often exceeding 90%, indicating its efficiency for laboratory-scale synthesis.
The molecular structure of 16-bromohexadecanal features:
16-Bromohexadecanal can participate in various chemical reactions, primarily due to its reactive aldehyde group and the presence of the bromine atom. Key reactions include:
These reactions can be facilitated using standard laboratory techniques such as refluxing with nucleophiles or using oxidizing agents like potassium permanganate for oxidation.
The mechanism of action for 16-bromohexadecanal primarily revolves around its reactivity as an aldehyde. In biological systems, it may interact with nucleophiles such as amino acids or proteins, potentially leading to modifications that could affect cellular functions.
Relevant analyses may include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for structural confirmation .
16-Bromohexadecanal finds applications in various scientific fields:
The compound's unique properties make it a valuable tool for researchers in chemistry and related fields, contributing to advancements in synthetic methodologies and biological studies.
Asymmetric synthesis of 16-bromohexadecanal focuses on installing chiral centers proximal to the aldehyde or bromine functionalities. Chiral auxiliaries like Evans’ oxazolidinones enable enantioselective alkylation at C2, followed by chain elongation to C16. For example, Oppolzer’s sultam directs α-bromination with N-bromosuccinimide (NBS), achieving >90% de prior to homologation via Arndt-Eistert reactions [3]. Transition-metal catalysis using chiral BINAP ligands in palladium-catalyzed allylic substitutions generates enantiomerically enriched intermediates, which undergo ozonolysis to furnish the aldehyde moiety with 85–92% ee [6] [8]. Enzymatic desymmetrization of prochiral diols (e.g., using lipases) provides shorter-chain chiral synthons, which are elongated via iterative Wittig reactions or malonate alkylations [8].
Table 1: Asymmetric Synthesis Approaches
Strategy | Chiral Controller | Key Reaction | Enantiomeric Excess (%) |
---|---|---|---|
Auxiliary-Mediated | Evans’ Oxazolidinone | α-Alkylation/Bromination | 90–95 |
Metal Catalysis | (S)-BINAP-Pd Complex | Allylic Substitution/Ozonolysis | 85–92 |
Biocatalysis | Candida antarctica Lipase | Kinetic Resolution of Diols | 88–94 |
Solid-phase synthesis circumvents solubility challenges in long-chain aldehyde synthesis. Wang resin-linked sym-trithiane serves as a C1 aldehyde equivalent, undergoing sequential alkylations with 1-bromoalkanes. After chain extension to C16, mercury(II)-mediated hydrolysis releases 16-bromohexadecanal in 65% yield over 12 steps [7]. Alternatively, Rink amide resin anchors ω-bromo fatty acids as amides, which are reduced to aldehydes with diisobutylaluminum hydride (DIBAL-H) at −78°C. This approach achieves >95% purity without chromatographic purification [3]. Sieber amide resin permits cleavage with trifluoroacetic acid (TFA), directly liberating the aldehyde while retaining the bromine functionality intact [8].
Table 2: Solid-Phase Supports for Synthesis
Resin Type | Anchored Group | Chain Elongation Method | Final Cleavage Condition | Yield (%) |
---|---|---|---|---|
Wang Resin | sym-Trithiane | Alkylation with Alkyl Bromides | HgO/HgCl₂, MeOH | 65 |
Rink Amide | ω-Bromo Fatty Acid | DIBAL-H Reduction | TFA/DCM | 78 |
Sieber Amide | Carboxylic Acid | Peptide Coupling Agents | 1% TFA in DCM | 82 |
Palladium-catalyzed cross-couplings are pivotal for constructing the C16 backbone. Negishi coupling between 1-bromo-10-iododecane and ω-zincated alkyl bromides using Pd(PPh₃)₄ assembles the chain with 80% efficiency [3]. Enzymatic catalysis leverages lipases (e.g., Candida rugosa) to esterify caffeic acid with fatty alcohols, followed by reductive cleavage of the catechol ring to access ω-bromo aldehydes in a chemo-enzymatic approach [8] [10]. Kolbe electrolysis dimerizes 8-bromooctanoic acid, generating the C16 chain with central unsaturation, which is hydrogenated and converted to the aldehyde via Rosenmund reduction [3].
Regioselective bromination requires protecting the aldehyde group to prevent oxidation or enolization. In situ acetal formation (e.g., ethylene glycol, p-TsOH) shields the aldehyde during Wohl–Ziegler bromination with NBS/azobisisobutyronitrile (AIBN), affording C16 bromination in 75% yield [3]. Tert-butyl esterification of 16-bromohexadecanoic acid using trifluoroacetic anhydride and tert-butanol precedes reduction to the aldehyde. The carboxylic acid is activated with trifluoroacetic anhydride in THF at 0°C, followed by nucleophilic displacement with tert-butanol to form the ester [1]. Subsequent reduction with DIBAL-H yields the aldehyde without bromine migration [3].
Table 3: Protection-Deprotection Strategies
Protecting Group | Reagent | Bromination Conditions | Deprotection Method | Overall Yield (%) |
---|---|---|---|---|
Dimethyl Acetal | MeOH, p-TsOH | NBS, CCl₄, Δ | HCl, H₂O | 75 |
tert-Butyl Ester | (CF₃CO)₂O, t-BuOH | PBr₃, DCM, 0°C | DIBAL-H, −78°C | 82 |
Oxime | NH₂OH·HCl, Pyridine | Br₂, PPh₃, DCM | NaHSO₃, H₂O | 68 |
Deuterium-labeled 16-bromohexadecanal derivatives, such as 16-bromo-[D₃]hexadecanal, are synthesized for tracer studies. Terminal trideuteration employs 1-bromohexadecane-d₃₃ (CID 71310293) as a precursor, which undergoes Appel reaction with triphenylphosphine/CBr₄ to install bromine, followed by Collins oxidation of the alcohol to the aldehyde [2] [3]. For internal labeling, undeuterated 16-bromohexadecanal undergoes H/D exchange via base-catalyzed enolization (e.g., D₂O/NaOD), selectively deuterating C2 and C3 positions [6].
Microreactor technology enhances bromination selectivity and suppresses dialkylation byproducts. In a silicon-glass microreactor, hexadecanal and bromine (1:1 mol ratio) react at 0°C with residence times of 2 minutes, achieving 92% conversion and <5% dibromination [3]. Continuous photochemical bromination using N-bromosuccinimide and a UV-LED flow reactor (254 nm) functionalizes C16 selectively. Aldehyde protection via inline ethylene glycol addition precedes bromination, with subsequent deprotection using a packed bed of acidic ion-exchange resin [8].
Table 4: Flow Reactor Conditions
Reactor Type | Reaction | Temperature | Residence Time | Yield (%) |
---|---|---|---|---|
Silicon-Glass Microchip | Br₂ Bromination | 0°C | 2 min | 92 |
UV-LED Tubular | NBS Bromination | 25°C | 15 min | 88 |
Packed-Bed | Acetal Deprotection | 70°C | 30 min | 95 |
16-Bromohexadecanal’s sensitivity to air oxidation necessitates careful isolation. Flash chromatography on silica gel deactivated with 5% triethylamine (eluent: hexane/EtOAc 9:1) removes acidic byproducts while minimizing enolization [1]. Low-temperature preparative HPLC (C18 column, MeOH/H₂O 85:15, 5°C) separates aldehyde from bromohydrin impurities. For high-purity requirements (>99%), recrystallization from pentane at −20°C affords crystalline material, avoiding aldehyde oligomerization [3]. Molecular distillation at 180°C and 0.001 mmHg isolates the aldehyde without thermal degradation [7].
Table 5: Purification Techniques
Method | Conditions | Purity (%) | Recovery (%) |
---|---|---|---|
Deactivated Silica | 5% Et₃N, Hexane/EtOAc (9:1) | 97 | 90 |
Low-Temp HPLC | C18, MeOH/H₂O 85:15, 5°C | 99 | 75 |
Molecular Distillation | 180°C, 0.001 mmHg | 98 | 85 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4